molecular formula C20H11N5O B8114615 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B8114615
M. Wt: 337.3 g/mol
InChI Key: GKOWDIBLCDZJHF-UHFFFAOYSA-N
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Description

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique structural features and significant biological activities This compound is characterized by the presence of a phenylmethoxyimino group attached to an indeno[1,2-b]pyrazine core, with two cyano groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indeno[1,2-b]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-b]pyrazine skeleton.

    Introduction of the Phenylmethoxyimino Group: The phenylmethoxyimino group is introduced via a condensation reaction between a phenylmethoxyamine and the indeno[1,2-b]pyrazine intermediate.

    Addition of Cyano Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an inhibitor of specific enzymes, such as deubiquitinases, which are involved in protein degradation pathways. This makes it a candidate for the development of new therapeutic agents targeting diseases like cancer.

Medicine

In medicinal chemistry, the compound is being investigated for its potential to inhibit the proliferation of cancer cells, particularly glioblastoma cells. Its ability to interfere with cellular pathways critical for cancer cell survival makes it a promising lead compound for drug development .

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as deubiquitinases. By inhibiting these enzymes, the compound disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cell death in cancer cells. This pathway is crucial for maintaining protein homeostasis, and its disruption can selectively target cancer cells while sparing normal cells .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyloxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
  • 9-Methoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Uniqueness

Compared to similar compounds, 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile exhibits unique properties due to the presence of the phenylmethoxyimino group. This group enhances its ability to interact with biological targets and improves its solubility in organic solvents, making it more versatile for various applications .

Properties

IUPAC Name

9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWDIBLCDZJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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